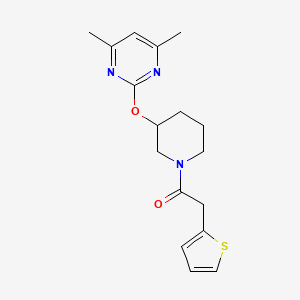

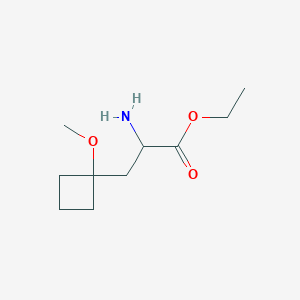

![molecular formula C14H23N3O2S B2542229 N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine CAS No. 885460-72-0](/img/structure/B2542229.png)

N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery . The compound has a molecular formula of C14H23N3O2S and a molecular weight of 297.42 .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine” is not detailed in the available literature.Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Drug Discovery

The pyrrolidine ring, a key component of the compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives, which are related to the compound , have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

These derivatives have also been found to have anticancer properties . This suggests that they could be used in the development of novel anticancer therapies.

Anti-inflammatory Activity

Pyrrolone derivatives have been found to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antidepressant Activity

Some pyrrolone derivatives have been found to have antidepressant activity . This suggests potential applications in the treatment of mood disorders.

Protoporphyrinogen Oxidase (PPO) Inhibitors

Certain substituted sulfamide moieties linked to the pyrrolidine scaffold have been found to act as potential protoporphyrinogen oxidase (PPO) inhibitors . PPO inhibitors are used as herbicides and potential treatments for certain types of porphyria, a group of rare genetic disorders that affect the nervous system and skin.

Asymmetric Synthesis of Organocatalysts

Pyrrolidine-based organocatalysts have been used in asymmetric synthesis, a key process in the production of pharmaceuticals . The ability to produce chiral molecules, which are mirror images of each other, is crucial in drug development, as the different forms can have different biological effects.

Development of Novel Compounds

Finally, the compound’s structure could potentially be used as a starting point for the development of novel compounds active against different infections and diseases .

Orientations Futures

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles . The future directions for “N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine” specifically are not detailed in the available literature.

Propriétés

IUPAC Name |

1-N-butyl-4-pyrrolidin-1-ylsulfonylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-2-3-8-16-14-7-6-12(11-13(14)15)20(18,19)17-9-4-5-10-17/h6-7,11,16H,2-5,8-10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGGAHXAKOSYGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

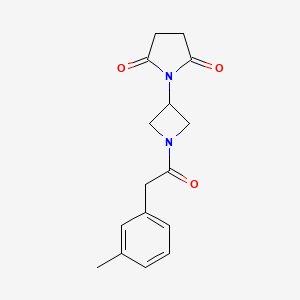

![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)

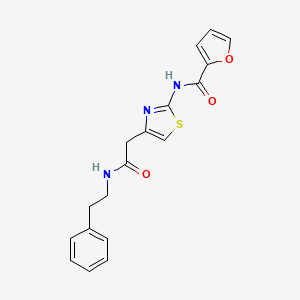

![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)

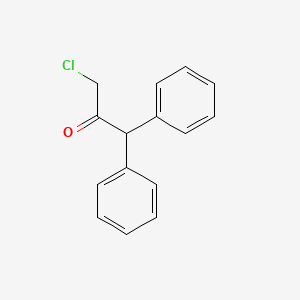

![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)

![4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2542169.png)